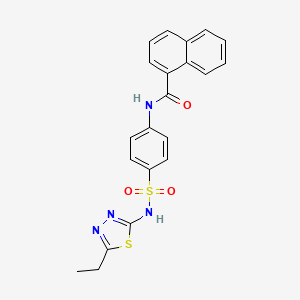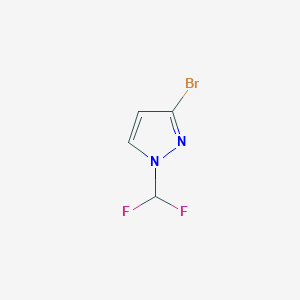
3-bromo-1-(difluorometil)-1H-pirazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-(difluoromethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a bromine atom and a difluoromethyl group attached to the pyrazole ring
Aplicaciones Científicas De Investigación
3-Bromo-1-(difluoromethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and polymers.
Agricultural Chemistry: It is employed in the synthesis of agrochemicals, including herbicides and fungicides.
Mecanismo De Acción
Target of Action
Similar compounds such as 3-bromo-1-methyl-1h-1,2,4-triazole and 3-bromo-1,1,1-trifluoro-2-propanol have been studied
Mode of Action
For instance, 3-bromo-1,1,1-trifluoro-2-propanol is known to behave as a thiol-reactive trifluoromethyl probe . This suggests that 3-bromo-1-(difluoromethyl)-1H-pyrazole might interact with its targets in a similar manner, but this needs to be confirmed with further studies.
Biochemical Pathways
The compound’s potential to influence various biochemical processes can be inferred from the properties of structurally similar compounds
Result of Action
Similar compounds have been shown to exhibit a wide range of biological activities . This suggests that 3-bromo-1-(difluoromethyl)-1H-pyrazole might have similar effects, but this needs to be confirmed with further studies.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can significantly affect the activity of similar compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(difluoromethyl)-1H-pyrazole typically involves the reaction of pyrazole derivatives with brominating agents and difluoromethylating reagents. One common method involves the bromination of 1-(difluoromethyl)-1H-pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of 3-bromo-1-(difluoromethyl)-1H-pyrazole may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher yields. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1-(difluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane.
Difluoromethylation: Difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfone.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-1,1,1-trifluoropropane: Another brominated compound with similar reactivity but different applications.
1-Bromo-3,3,3-trifluoroacetone: Used in the synthesis of fluorinated heterocycles.
Difluoromethylated Azoles: Compounds like difluoromethyl imidazoles and triazoles share similar structural features and reactivity.
Uniqueness
3-Bromo-1-(difluoromethyl)-1H-pyrazole is unique due to the combination of the bromine atom and the difluoromethyl group, which imparts distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
3-bromo-1-(difluoromethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF2N2/c5-3-1-2-9(8-3)4(6)7/h1-2,4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOMMKOWRZAJQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1Br)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224194-42-6 |
Source


|
| Record name | 3-bromo-1-(difluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2383464.png)
![Diethyl 2-[(3,5-difluoroanilino)methylene]malonate](/img/structure/B2383465.png)
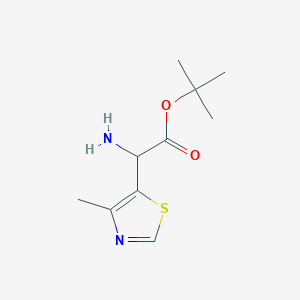
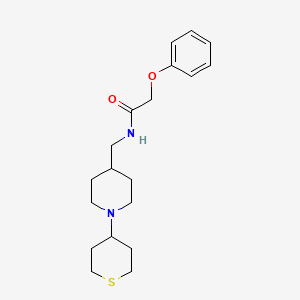
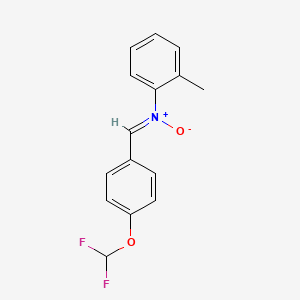
![2-chloro-N-{3-[(methylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride](/img/structure/B2383475.png)
![4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2383476.png)

![2-[ethyl(prop-2-yn-1-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2383480.png)
![8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2383481.png)
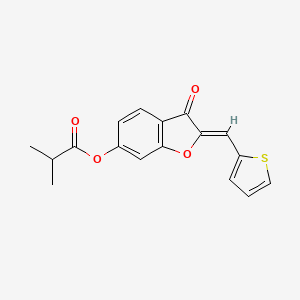
![S-(2,6-difluorophenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2383485.png)
